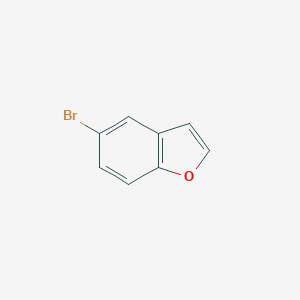

5-Bromobenzofuran

Übersicht

Beschreibung

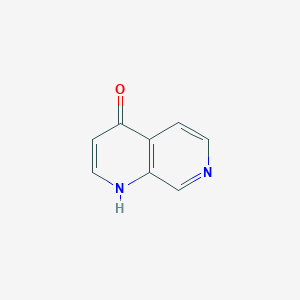

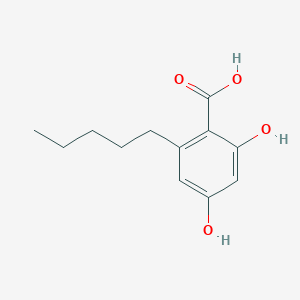

5-Bromobenzofuran (5-BBF) is a synthetic compound that has been studied for its potential applications in science, medicine, and industry. It is a polycyclic aromatic compound with a unique structure that allows it to interact with various molecules in unique ways. 5-BBF has been studied for its ability to act as a catalyst, a fluorescent dye, a photochemical, and a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Forschung zu Serotonin-Rezeptoren

5-Bromobenzofuran wird bei der Synthese von Verbindungen wie 1-(7-Benzofuranyl)-4-methylpiperazin verwendet, das eine starke und selektive Bindung an den Serotonin-Rezeptor 5-HT2A zeigt, einem wichtigen Ziel in der Neurowissenschaftlichen Forschung .

Antitumoraktivität

Benzofuran-Derivate, einschließlich this compound, wurden auf ihre Antitumoreigenschaften untersucht. Die mikrowellengestützte Synthese von Benzofuran-Verbindungen hat Aktivität gegen menschliche Ovarialkarzinom-Zelllinien gezeigt .

Synthese von Naturprodukten

Der Benzofuran-Ring ist ein Schlüsselelement in vielen Naturprodukten. Die Forschung zur Totalsynthese dieser Produkte hat zugenommen, wobei Benzofuran-Derivate aufgrund ihrer komplexen Strukturen und potenziellen biologischen Aktivitäten eine entscheidende Rolle spielen .

Pharmazeutische Anwendungen

Benzofuran und seine Derivate entwickeln sich zu Gerüsten für verschiedene pharmakologische Wirkstoffe, darunter antimikrobielle und Antitumormittel. Die Rolle von this compound in diesen Anwendungen ist ein Bereich der aktiven Forschung .

Organische Bausteine

This compound dient als organischer Baustein in der chemischen Synthese und trägt zur Entwicklung von Medikamenten wie Darifenacin bei, das zur Behandlung von Harninkontinenz eingesetzt wird .

Inhibitoren für die Aβ-Fibrillbildung

Verbindungen, die von this compound abgeleitet sind, werden als Inhibitoren für die Aβ-Fibrillbildung evaluiert, was für die Alzheimer-Forschung von Bedeutung ist .

CYP2A6-Inhibitor-Design

Diese Verbindung wird auch beim Design neuer CYP2A6-Inhibitoren verwendet, die darauf abzielen, das Zigarettenrauchen zu reduzieren, was ihre potenziellen Auswirkungen auf die öffentliche Gesundheit zeigt .

Wirkmechanismus

Target of Action

5-Bromobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives, in general, are known to interact with their targets, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . .

Result of Action

Benzofuran derivatives, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemische Analyse

Biochemical Properties

5-Bromobenzofuran has been used in various biochemical reactions. For instance, it has been used in the synthesis of 2-(azidomethyl)-5-bromobenzofuran via a transition-metal-free borylation reaction of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway

Molecular Mechanism

One study suggested that a borylation reaction involving this compound proceeds via a radical pathway This suggests that this compound may interact with biomolecules through radical mechanisms, potentially leading to changes in gene expression or enzyme activity

Eigenschaften

IUPAC Name |

5-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOVPQORFBWFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073441 | |

| Record name | Benzofuran, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23145-07-5 | |

| Record name | Benzofuran, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-bromobenzofuran?

A1: The molecular formula of this compound is C8H5BrO, and its molecular weight is 197.02 g/mol.

Q2: What are the key spectroscopic data points for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

Q3: What are common starting materials for synthesizing this compound derivatives?

A3: this compound derivatives are frequently synthesized starting from compounds like 5-bromosalicylaldehyde [], this compound-2-carboxylic acid [, , , , , ], and 2-acetyl-5-bromobenzofuran [, , , ].

Q4: What type of reactions are commonly employed with this compound as a substrate?

A4: The bromine atom in this compound allows for various reactions, including:

- Nucleophilic Aromatic Substitution: Allows for the introduction of various nucleophiles, such as amines [, , ], at the 5-position of the benzofuran ring.

- Suzuki-Miyaura Coupling Reactions: Enables the formation of biaryl compounds [, , ] by coupling this compound with arylboronic acids.

- Mizoroki-Heck Reactions: Facilitates the coupling of this compound with olefins [, ] to generate substituted benzofuran derivatives.

Q5: What are the reported biological activities of this compound derivatives?

A5: Research on this compound derivatives has revealed a wide range of potential biological activities, including:

- Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal potential of this compound derivatives [, , , , , , , , ].

- Anticancer Activity: Certain this compound derivatives exhibit antiproliferative activity against cancer cell lines [, ]. One notable example is the Pim-1 kinase inhibitor this compound-2-carboxylic acid, which has shown promising results in preclinical studies [].

- Acetylcholinesterase Inhibition: Some this compound-triazole hybrids have demonstrated inhibitory activity against acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment [].

Q6: How do these compounds interact with their biological targets?

A6: The specific interactions depend on the derivative and the target. For example:

- Pim-1 Kinase Inhibition: this compound-2-carboxylic acid binds to the ATP-binding site of Pim-1 kinase, interacting with key residues like Lys-67 []. Derivatives with additional functional groups can interact with other residues, enhancing potency and selectivity [].

Q7: How is computational chemistry employed in this compound research?

A7: Computational techniques like molecular docking [, , ], molecular dynamics simulations [], and quantitative structure-activity relationship (QSAR) studies play a crucial role in:

Q8: What are some key SAR findings regarding this compound derivatives?

A8: SAR studies have shown that:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)

![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)